molecular formula C17H10BrClFNO3 B4594911 2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid

2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid

Cat. No.: B4594911
M. Wt: 410.6 g/mol
InChI Key: WFWHQCIDJARJPJ-XGICHPGQSA-N
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Description

2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid is a complex organic compound with a unique structure that includes bromine, chlorine, cyano, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid typically involves multiple steps, including halogenation, nitration, and coupling reactions. One common method involves the bromination of phenylacetic acid, followed by chlorination and subsequent coupling with a cyano and fluorophenyl group. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate, palladium catalysts.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted phenoxyacetic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-chloroanisole: Similar in structure but lacks the cyano and fluorophenyl groups.

    4-bromo-2,6-dichloroaniline: Contains bromine and chlorine but differs in the overall structure and functional groups.

Uniqueness

2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid is unique due to its combination of halogen, cyano, and fluorophenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClFNO3/c18-14-6-10(7-15(19)17(14)24-9-16(22)23)5-12(8-21)11-1-3-13(20)4-2-11/h1-7H,9H2,(H,22,23)/b12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWHQCIDJARJPJ-XGICHPGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C2=CC(=C(C(=C2)Br)OCC(=O)O)Cl)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid
Reactant of Route 2
2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid
Reactant of Route 6
2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid

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